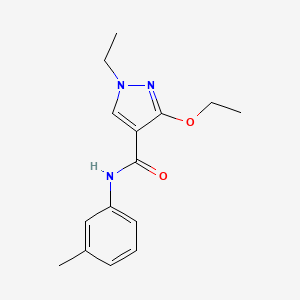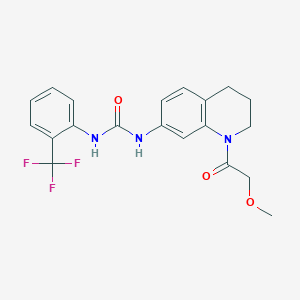
2-Cyclohexyl-2-cyclopropyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-2-cyclopropyloxirane is an organic compound with the molecular formula C11H18O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes both cyclohexyl and cyclopropyl groups attached to the oxirane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-cyclopropyloxirane can be achieved through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclopropylcarboxaldehyde, followed by epoxidation using a peracid such as m-chloroperbenzoic acid . Another method includes the use of diazomethane and cyclohexyl ketone in the presence of a catalyst to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation reactions. These processes often use environmentally benign oxidizing agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the oxirane ring and prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexyl-2-cyclopropyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylcyclopropyl ketone using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the oxirane ring into a diol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Cyclohexylcyclopropyl ketone.
Reduction: Cyclohexylcyclopropyl diol.
Substitution: Various substituted cyclohexylcyclopropyl derivatives.
Applications De Recherche Scientifique
2-Cyclohexyl-2-cyclopropyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-2-cyclopropyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in synthetic chemistry to create new compounds and materials. The pathways involved include nucleophilic attack on the oxirane ring, leading to ring-opening and subsequent reactions .
Comparaison Avec Des Composés Similaires
2-Cyclopropyl-2-methyloxirane: Similar structure but with a methyl group instead of a cyclohexyl group.
Cyclohexyl oxirane: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropyl oxirane: Lacks the cyclohexyl group, making it more reactive due to less steric hindrance.
Uniqueness: 2-Cyclohexyl-2-cyclopropyloxirane is unique due to the presence of both cyclohexyl and cyclopropyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound in synthetic chemistry and research applications.
Propriétés
IUPAC Name |
2-cyclohexyl-2-cyclopropyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-4-9(5-3-1)11(8-12-11)10-6-7-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJUVUFKDMKOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
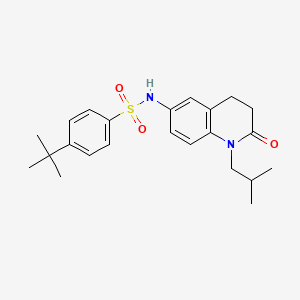
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2958893.png)
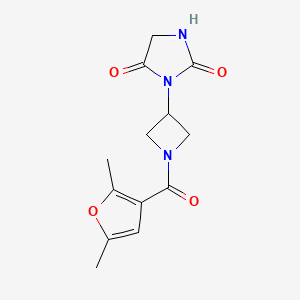
![3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2958897.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide](/img/structure/B2958902.png)
![8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2958907.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/new.no-structure.jpg)

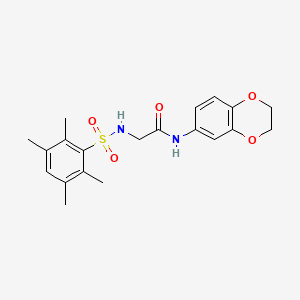
![METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE](/img/structure/B2958912.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2958913.png)
